molecular formula C12H12ClF3O B1322197 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane CAS No. 487058-77-5

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane

Cat. No. B1322197
M. Wt: 264.67 g/mol
InChI Key: KYAKQDYQULZGAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated ketones, which are structurally related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, can involve mixed aldol condensation reactions. For instance, chloral hydrate undergoes condensation with various ketones in the presence of sodium acetate as a catalyst in acetic anhydride, leading to chlorinated hydroxy ketones . This suggests that a similar approach could potentially be used for synthesizing the compound , with appropriate modifications to the starting materials to incorporate the trifluoromethylphenyl group.

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane would include a pentane backbone with a chloro substituent and a ketone functional group. The presence of a trifluoromethylphenyl group would add aromatic character and electron-withdrawing effects, influencing the compound's reactivity. The papers do not directly address this compound's structure but provide examples of chlorinated ketones and their derivatives, which can be used as a reference for understanding the potential steric and electronic effects in the compound .

Chemical Reactions Analysis

The papers discuss the reactivity of ketones with OH radicals, which is relevant to the chemical reactions that 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane might undergo . The rate constant for the reaction of OH radicals with 5-hydroxy-2-pentanone, a related ketone, has been measured, and products of the reaction have been identified . This information can be extrapolated to predict that the compound may also react with OH radicals, potentially leading to the formation of dicarbonyl products, depending on the specific conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, they do offer insights into the properties of related compounds. For example, chlorinated ketones are likely to exhibit strong intramolecular hydrogen bonding, which can affect their melting points and solubility . The presence of a trifluoromethyl group would likely increase the compound's lipophilicity and could influence its boiling point and chemical stability.

Scientific Research Applications

Electrochemical Reduction Applications

  • The electrochemical reduction of halopentanes, including compounds related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, has been studied at carbon electrodes. This process leads to the formation of various compounds like cyclopentane, n-pentane, and others, demonstrating the compound's utility in electrochemical applications (Pritts & Peters, 1994).

Medicinal Chemistry and In Vivo Studies

  • In the context of medicinal chemistry, particularly in the search for hepatitis C virus inhibitors, derivatives of pentane have shown potential. These derivatives undergo various in vivo reactions, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Zhuo et al., 2016).

Organic Synthesis and Chemical Reactions

  • Studies on the homolytic addition of thiophenol to compounds including derivatives of 5-chloro-pentane have been conducted. These studies provide insights into the reactivity and potential applications of these compounds in organic synthesis (Vasil’eva, Fedin, & Freĭdlina, 1970).
  • Theoretical studies on the thermal rearrangements of related compounds have been performed, indicating the potential for 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane in understanding complex organic reactions (Bozkaya & Özkan, 2012).

Solid State Structural Analysis

  • Solid-state structural analysis of new analogs of pentamidine, which include pentane derivatives, have been conducted using X-ray diffraction and NMR methods. This indicates the compound's potential in the field of crystallography and solid-state chemistry (Żabiński, Maciejewska, & Wolska, 2010).

Atmospheric Chemistry

  • The gas-phase reaction of OH radicals with compounds related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane has been studied, showing its relevance in atmospheric chemistry (Aschmann, Arey, & Atkinson, 2003).

Polymer Chemistry

  • Research in polymer chemistry has utilized compounds like 1-(2-Phenylethyl)-2,3,4,5-tetramethylcyclopentadienyl-titanium, related to 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane, for syndiospecific polymerization of styrene, indicating potential applications in materials science (Flores et al., 1996).

Safety And Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, handling and storage, exposure controls and personal protection, and other safety-related information . For detailed safety and hazard information, it’s recommended to refer to the SDS of this compound .

Future Directions

The future directions for the use and study of this compound are not provided in the search results. These could include potential applications, ongoing research, and areas of interest in the scientific community. For detailed information on future directions, it’s recommended to refer to recent publications or reviews related to this compound .

properties

IUPAC Name

5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O/c13-8-4-3-7-11(17)9-5-1-2-6-10(9)12(14,15)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAKQDYQULZGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621992
Record name 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane

CAS RN

487058-77-5
Record name 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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